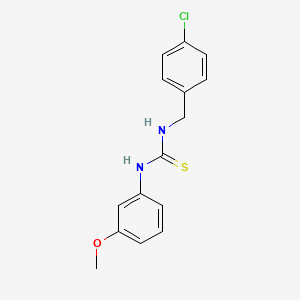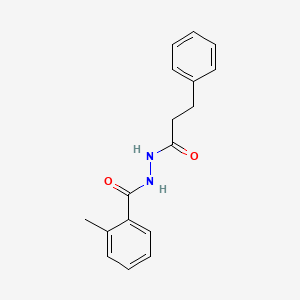
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research. CTM is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea exerts its biological effects by modulating various signaling pathways. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activity of viral enzymes and prevents the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea reduces inflammation by inhibiting the activity of NF-κB.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its wide range of biological activities, its ability to induce apoptosis and inhibit tumor cell proliferation, and its antiviral and anti-inflammatory effects. However, the limitations of using N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. One area of research is the development of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea derivatives with improved solubility and reduced toxicity. Another area of research is the identification of the specific signaling pathways that are modulated by N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea. This information could lead to the development of more targeted therapies for cancer and viral infections. Furthermore, the potential use of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in combination with other drugs for enhanced therapeutic effects should be explored. Finally, more research is needed to determine the safety and efficacy of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea in animal models and human clinical trials.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-methoxyaniline in the presence of a base. The reaction yields N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 212-214°C. The purity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The antitumor activity of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been demonstrated in various cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to induce apoptosis and inhibit tumor cell proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea also exhibits antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits viral replication by targeting viral enzymes and preventing the formation of new viral particles. In addition, N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)thiourea has anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCZUPYUXMHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)


![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)




![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)




